

A Technical Guide to the Thermodynamic Properties of Molybdenum Trifluoride

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Compound of Interest

Compound Name: Molybdenum trifluoride

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **Molybdenum Trifluoride** (MoF_3). A thorough review of established thermochemical databases, such as the NIST-JANAF tables, reveals a notable scarcity of experimentally determined thermodynamic data for MoF_3 in its solid state. In contrast, the properties of gaseous MoF_3 are well-documented. This guide presents the available authoritative data for the gaseous phase and discusses the standard experimental and computational methodologies that are employed to determine the thermodynamic properties of reactive inorganic solids like MoF_3 . Detailed descriptions of fluorine bomb calorimetry, low-temperature adiabatic calorimetry, and Knudsen effusion mass spectrometry are provided. Furthermore, this document includes logical workflow diagrams and a summary of the fundamental thermodynamic relationships to aid researchers in understanding how these properties are determined and interconnected. The significant data gap for solid MoF_3 highlights a clear opportunity for future experimental and computational research in this area.

Introduction to Molybdenum Trifluoride (MoF_3)

Molybdenum trifluoride is an inorganic compound with the chemical formula MoF_3 . It exists as a brown crystalline solid at standard conditions and is known for its high melting point, exceeding 600°C .^[1] As a transition metal fluoride, MoF_3 is of interest in materials science and

inorganic chemistry, potentially serving as a precursor in the synthesis of other molybdenum compounds or materials with specific electronic or catalytic properties.

Understanding the thermodynamic properties of materials like MoF_3 is critical for predicting their stability, reactivity, and behavior in various chemical processes. For professionals in fields such as drug development, where inorganic catalysts or precursors might be used, a firm grasp of a compound's enthalpy of formation, entropy, and heat capacity is essential for process optimization, safety analysis, and reaction modeling.

Current State of Thermodynamic Data

A comprehensive search of leading thermochemical databases, including the online portals for the NIST Chemistry WebBook, reveals a critical gap in the experimental data for solid **Molybdenum trifluoride**. Key properties such as the standard enthalpy of formation (ΔH°_f), standard molar entropy (S°), and heat capacity (C_p) for the crystalline phase are not available in these standard compilations.

However, the thermodynamic properties for gaseous MoF_3 have been characterized. The following sections summarize the available data.

Thermodynamic Properties of Gaseous Molybdenum Trifluoride

The following data for $\text{MoF}_3(\text{g})$ are sourced from the NIST-JANAF Thermochemical Tables. These values are crucial for understanding the behavior of MoF_3 at high temperatures where it may vaporize or disproportionate.

Property	Symbol	Value	Units
Molecular Weight	MW	152.96	g/mol
Standard Enthalpy of Formation (298.15 K)	ΔH°_f	-607.1 ± 20.9	kJ/mol
Standard Molar Entropy (298.15 K)	S°	303.41	J/mol·K
Heat Capacity (298.15 K)	C_p	67.92	J/mol·K
Data sourced from the NIST Chemistry WebBook.			

Physical Properties of Solid Molybdenum Trifluoride

While extensive thermodynamic data is lacking, some fundamental physical properties of solid MoF₃ have been reported.

Property	Value	Units
Appearance	Brown Crystalline Solid	-
CAS Registry Number	20193-58-2	-
Melting Point	>600	°C
Density	4.64	g/cm ³
Data sourced from various chemical suppliers and literature surveys. [1]		

Experimental Protocols for Thermodynamic Characterization

To address the data gap for solid MoF_3 , this section details the primary experimental methodologies that would be employed to determine its thermodynamic properties. These techniques are standard for reactive inorganic compounds, particularly metal halides.

Determination of Standard Enthalpy of Formation (ΔH°_f)

The standard enthalpy of formation of a reactive fluoride like MoF_3 is best determined using fluorine bomb calorimetry.^{[2][3]} This technique involves the direct reaction of the substance with high-pressure fluorine gas inside a specialized, corrosion-resistant "bomb" calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of pure molybdenum metal is placed in a sample dish made of a resistant material (e.g., nickel or monel) inside the calorimeter bomb.
- **Bomb Assembly:** The bomb is sealed and purged of any atmospheric gases before being pressurized with several atmospheres of high-purity fluorine gas.
- **Calorimetry:** The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.
- **Ignition:** The reaction ($\text{Mo(s)} + 1.5 \text{ F}_2\text{(g)} \rightarrow \text{MoF}_3\text{(s)}$) is initiated by passing an electrical current through a fuse wire.
- **Temperature Measurement:** The temperature change of the water surrounding the bomb is measured with high precision.
- **Calculation:** The energy released by the reaction is calculated from the temperature change and the known heat capacity of the calorimeter system (determined via calibration, often with a standard substance like benzoic acid). After making corrections for ignition energy and any side reactions, the standard enthalpy of formation (ΔH°_f) is determined.^{[4][5]}

Determination of Standard Molar Entropy (S°) and Heat Capacity (C_p)

The standard molar entropy and heat capacity as a function of temperature are determined using low-temperature adiabatic calorimetry.^{[6][7]} This method measures the heat capacity of a

substance from near absolute zero up to and beyond room temperature.

Methodology:

- **Sample Loading:** A pure, well-characterized sample of solid MoF_3 is sealed in a sample cell under an inert atmosphere (e.g., helium) to enhance thermal contact.
- **Cryostat:** The cell is placed within a cryostat and cooled to a very low temperature, typically near absolute zero (e.g., ~ 5 K).
- **Adiabatic Shielding:** The sample cell is surrounded by adiabatic shields whose temperatures are controlled to match the temperature of the cell precisely, thus preventing any heat loss to the surroundings.^[8]
- **Heat Pulse:** A known quantity of electrical energy (a heat pulse) is supplied to the sample cell, causing its temperature to rise by a small amount (ΔT).
- **Measurement:** The energy input (Q) and the resulting temperature increase (ΔT) are measured accurately. The heat capacity (C_p) is calculated as $Q/\Delta T$.
- **Data Integration:** This process is repeated in small increments from low temperature to the desired upper temperature. The standard molar entropy at 298.15 K is then calculated by integrating the C_p/T vs. T curve from 0 K to 298.15 K, accounting for the entropy of any phase transitions.^[9]

High-Temperature Studies and Vaporization

Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for studying the high-temperature behavior of solids, including vaporization, decomposition, and gas-phase equilibria.^{[10][11]} It is particularly useful for determining the enthalpy of sublimation.

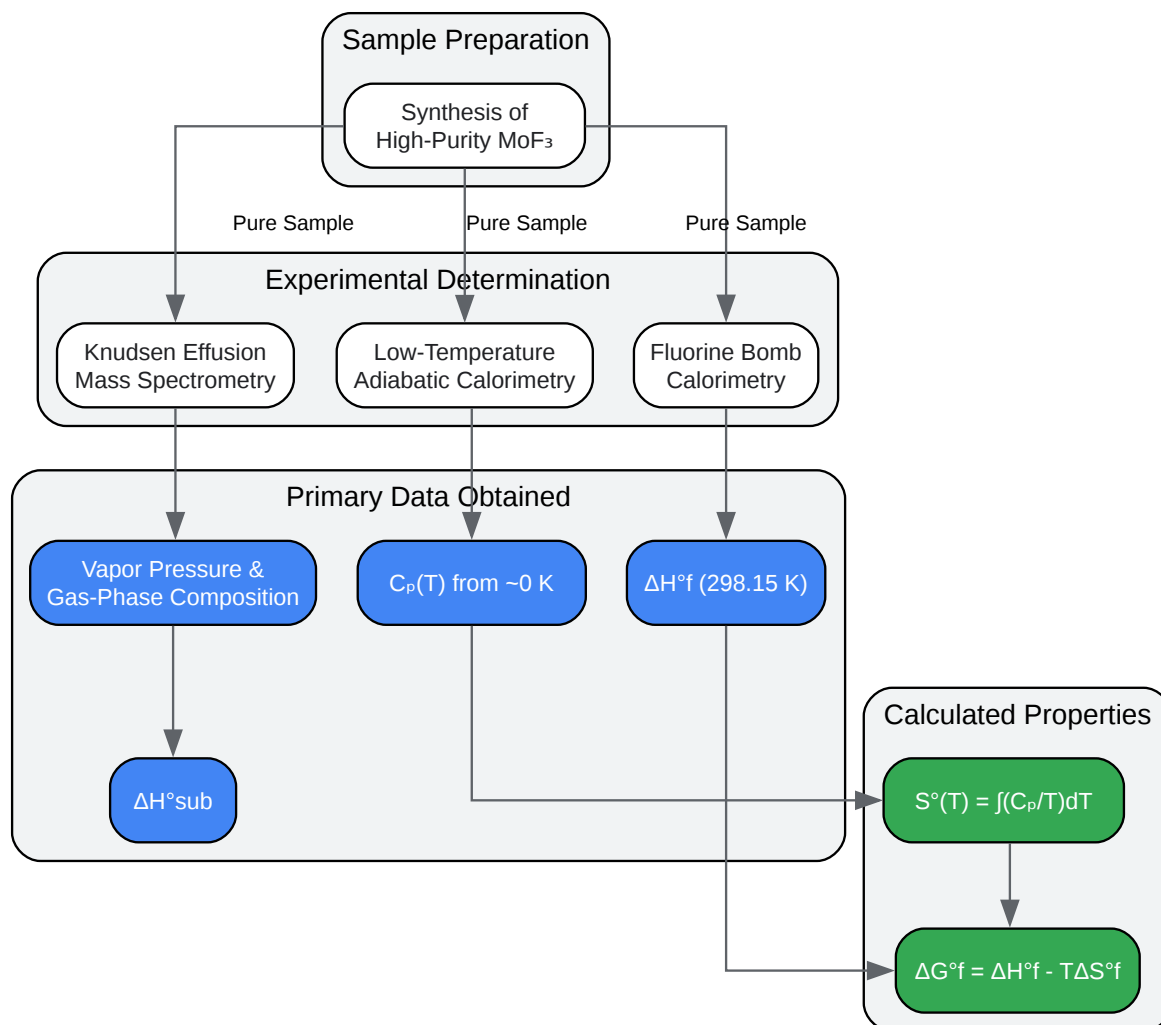
Methodology:

- **Sample Placement:** A small amount of the MoF_3 sample is placed in a Knudsen cell, which is a small container made of an inert material (e.g., molybdenum, tungsten, or graphite) with a very small orifice.

- **High Vacuum & Heating:** The cell is placed in a high-vacuum chamber and heated to a specific temperature, causing the sample to vaporize or decompose.
- **Molecular Beam Formation:** The gaseous species effuse through the orifice, forming a molecular beam.
- **Mass Spectrometry:** This beam is directed into the ion source of a mass spectrometer, which identifies the different gaseous species present (e.g., $\text{MoF}_3(\text{g})$, $\text{MoF}_4(\text{g})$, $\text{MoF}_5(\text{g})$) and their relative intensities.
- **Data Analysis:** By measuring the ion intensities as a function of temperature, the partial pressures of the effusing species can be determined. The Clausius-Clapeyron equation can then be used to calculate the enthalpy of sublimation or reaction from the temperature dependence of the equilibrium constants.^{[12][13]}

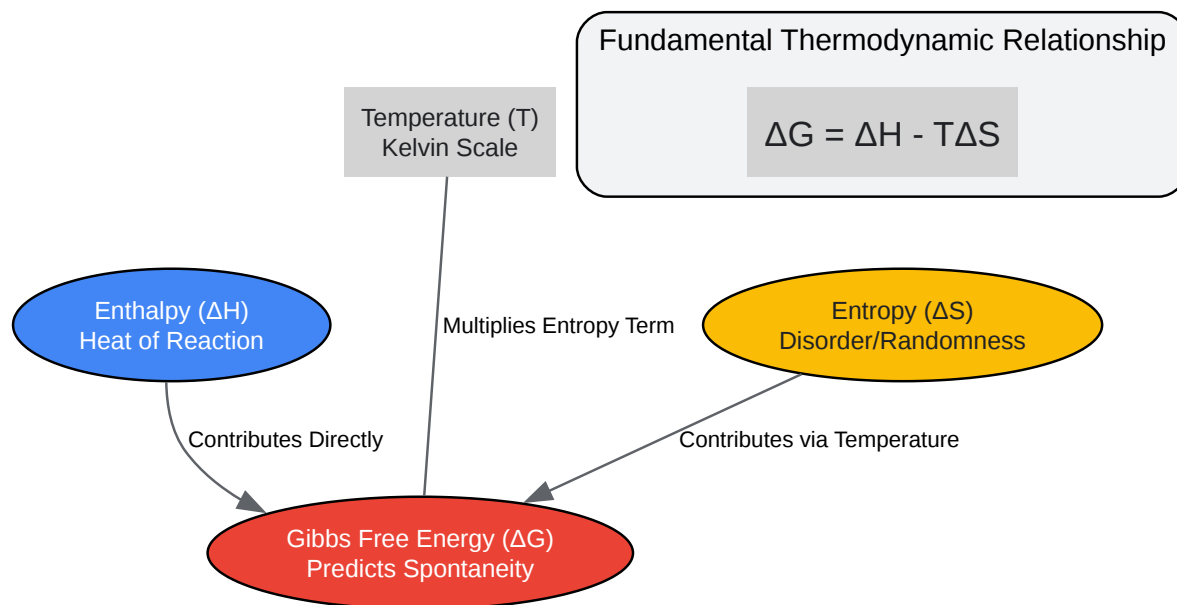
Workflows and Logical Relationships

Visualizing the process of thermodynamic characterization and the interplay between different properties is essential for a complete understanding.



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Caption: Generalized experimental workflow for thermodynamic characterization of MoF₃.



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Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Computational and Estimation Methods

In the absence of experimental data, modern computational chemistry provides powerful tools for estimating the thermodynamic properties of solids. First-principles methods, such as Density Functional Theory (DFT), can be used to calculate the total energy of the crystalline structure.^[14]

From these calculations, it is possible to derive:

- Enthalpy of Formation (ΔH°_f): By calculating the total energies of the compound (MoF_3) and its constituent elements in their standard states (Mo and F_2).
- Heat Capacity (C_p) and Entropy (S°): By calculating the phonon density of states of the crystal lattice, which describes its vibrational modes. Thermodynamic properties can then be derived using statistical mechanics.^[15]

While these computational approaches are powerful, their accuracy depends on the level of theory and approximations used. The results are most valuable when benchmarked against

experimental data for related compounds.

Conclusion and Future Outlook

Molybdenum trifluoride remains a compound with poorly characterized solid-state thermodynamic properties. While data for the gaseous phase is readily available from standard databases, a significant gap exists for the solid phase, which is the standard state of the material. This guide has outlined the established experimental techniques—fluorine bomb calorimetry, low-temperature adiabatic calorimetry, and Knudsen effusion mass spectrometry—that are required to obtain this missing data.

The lack of experimental values presents a clear and important opportunity for research. Accurate thermodynamic data for solid MoF_3 would provide a more complete picture of the molybdenum-fluorine system, aid in the design of synthetic routes involving this compound, and enable more accurate modeling of high-temperature processes. Furthermore, such experimental work would provide a valuable benchmark for validating and refining modern computational chemistry methods for transition metal halides.

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